5-Methyl-2-(methylamino)pyrimidine-4,6-diol
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Overview
Description
5-Methyl-2-(methylamino)pyrimidine-4,6-diol is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylamino)pyrimidine-4,6-diol can be achieved through several methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper or zinc, is common in these processes to facilitate efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylamino)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4,6-diol derivatives, while nucleophilic substitution can produce various substituted pyrimidine compounds .
Scientific Research Applications
5-Methyl-2-(methylamino)pyrimidine-4,6-diol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anticancer and antimicrobial drugs.
Biology: It is used in research related to nucleic acid analogs and their interactions with biological systems.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylamino)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes involved in cellular processes, such as DNA synthesis or protein production. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-pyrimidine-4,6-diol: This compound shares a similar pyrimidine core but lacks the methylamino group, resulting in different chemical properties and reactivity.
2-Amino-4-hydroxy-6-methylpyrimidine: Another related compound, which has an amino group instead of a methylamino group, leading to variations in its biological activity and applications.
Uniqueness
5-Methyl-2-(methylamino)pyrimidine-4,6-diol is unique due to the presence of both a methyl group and a methylamino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-5-methyl-2-(methylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(10)8-6(7-2)9-5(3)11/h1-2H3,(H3,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBILOUKFQHSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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